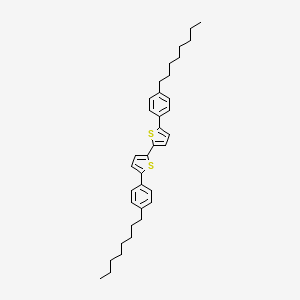
5,5'-Bis(4-octylphenyl)-2,2'-bithiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-Bis(4-octylphenyl)-2,2’-bithiophene: is an organic compound belonging to the class of bithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The addition of octylphenyl groups enhances the solubility and processability of the compound, making it a valuable material in various applications, particularly in organic electronics and photovoltaic devices.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene typically involves the coupling of 4-octylphenyl-substituted thiophene units. One common method is the Stille coupling reaction, which uses palladium catalysts to couple organotin compounds with halogenated thiophenes. The reaction conditions often include the use of solvents like toluene or tetrahydrofuran (THF) and temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene may involve large-scale Stille coupling reactions or other palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and column chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using reagents like bromine or iodine in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid, temperatures around 0°C to 25°C.
Reduction: LiAlH4, NaBH4, ethanol or THF as solvents, temperatures around 0°C to 25°C.
Substitution: Bromine, iodine, iron(III) chloride (FeCl3), temperatures around 0°C to 50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
Chemistry: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is widely used in the synthesis of conjugated polymers and small molecules for organic electronics. Its unique structure allows for efficient charge transport and light absorption, making it a key component in organic solar cells and light-emitting diodes (LEDs).
Biology and Medicine: While its primary applications are in materials science, there is ongoing research into the potential biological activities of thiophene derivatives. These compounds are being investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene is used in the production of organic semiconductors and conductive polymers. These materials are essential for the development of flexible electronic devices, including wearable technology and flexible displays.
作用機序
The mechanism of action of 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene in organic electronics involves its ability to facilitate charge transport through π-π stacking interactions between the thiophene rings. The octylphenyl groups enhance solubility and processability, allowing for the formation of thin films with high charge mobility. In biological systems, the exact mechanism of action is still under investigation, but it is believed that thiophene derivatives can interact with cellular membranes and proteins, leading to their antimicrobial and anticancer effects.
類似化合物との比較
Poly(3-hexylthiophene) (P3HT): A widely studied conjugated polymer with similar electronic properties but different solubility characteristics.
5,5’-Bis(4-hexylphenyl)-2,2’-bithiophene: A similar compound with shorter alkyl chains, leading to different solubility and processing properties.
2,2’-Bithiophene: The parent compound without any alkylphenyl substitution, used as a building block in various organic electronic materials.
Uniqueness: 5,5’-Bis(4-octylphenyl)-2,2’-bithiophene stands out due to its enhanced solubility and processability, which are critical for the fabrication of high-performance organic electronic devices. The longer octyl chains provide better film-forming properties compared to shorter alkyl chains, making it a preferred choice for applications requiring flexible and durable materials.
特性
CAS番号 |
918441-39-1 |
|---|---|
分子式 |
C36H46S2 |
分子量 |
542.9 g/mol |
IUPAC名 |
2-(4-octylphenyl)-5-[5-(4-octylphenyl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C36H46S2/c1-3-5-7-9-11-13-15-29-17-21-31(22-18-29)33-25-27-35(37-33)36-28-26-34(38-36)32-23-19-30(20-24-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3 |
InChIキー |
ARKFNMHORPCAHH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


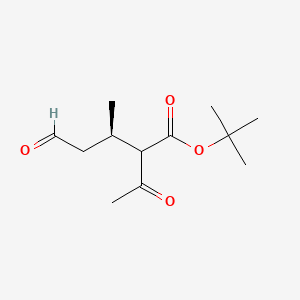

methylidene}hydroxylamine](/img/structure/B14194572.png)
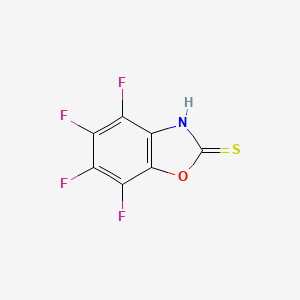
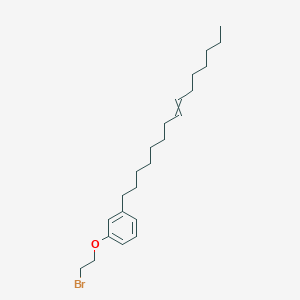
![5-(4-Chlorophenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14194581.png)

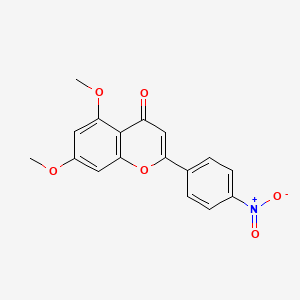
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
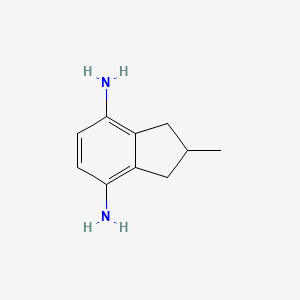
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
